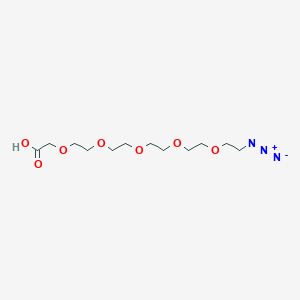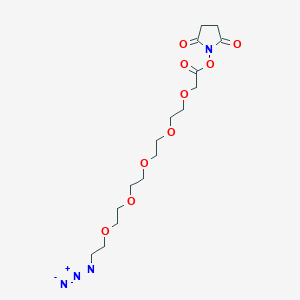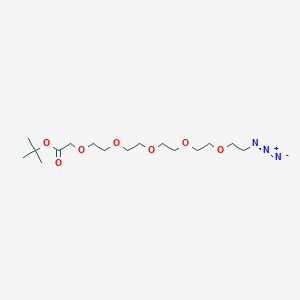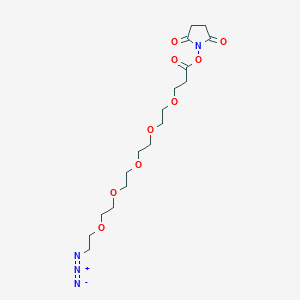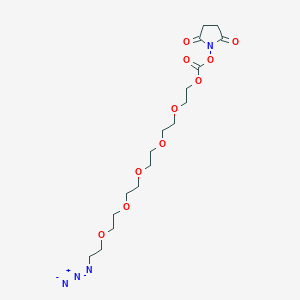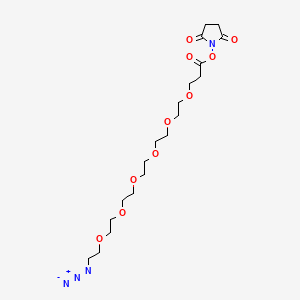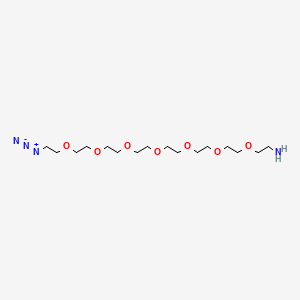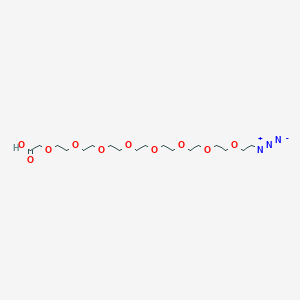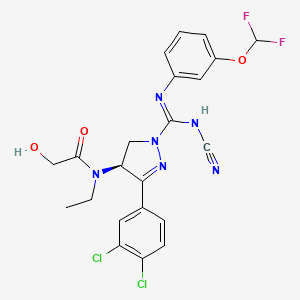
BAY 598-Bio-X
Overview
Description
BAY 598-Bio-X, also known as BAY-598, is a potent and selective competitive inhibitor of SMYD2 lysine methyltransferase . It has a unique chemotype relative to the current SMYD2 chemical probe LLY-507 and other inhibitors . It inhibits in vitro methylation of p53K370 with an IC50 of 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets .
Molecular Structure Analysis
The molecular weight of BAY 598-Bio-X is 525.34 . Its molecular formula is C22H20Cl2F2N6O3 . The chemical name is N - [ (4 S )-1- [ (Cyanoamino) [ [3- (difluoromethoxy)phenyl]imino]methyl]-3- (3,4-dichlorophenyl)-4,5-dihydro-1 H -pyrazol-4-yl]- N -ethyl-2-hydroxyacetamide .Chemical Reactions Analysis
BAY 598-Bio-X is a potent, peptide-competitive chemical probe for SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase inhibitor that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53, leading to decreased DNA-binding activity .Physical And Chemical Properties Analysis
BAY 598-Bio-X has a molecular weight of 524.1 and a molecular formula of C22H20Cl2F2N6O3 . It has a MollogP of 3.881 and a PSA of 86.02 . It has one chiral centre, 11 rotatable bonds, 7 hydrogen bond acceptors, and 2 hydrogen bond donors .Scientific Research Applications
Cancer Research
BAY 598 has been shown to enhance apoptotic responses to doxorubicin in cancer cell lines . This suggests that it could be used in research to understand the mechanisms of apoptosis in cancer cells and potentially develop more effective cancer treatments.
Epigenetic Studies
As a selective inhibitor of SMYD2 lysine methyltransferase, BAY 598 could be used in epigenetic studies. It could help researchers understand the role of this enzyme in gene expression and cellular function .
Protein Methylation
BAY 598 can be used to study protein methylation, a process that is crucial for many cellular processes, including DNA repair, gene transcription, and signal transduction .
Cellular Activity Assays
With IC 50 values of 27 and 58 nM for biochemical and cellular activity assays respectively, BAY 598 can be used in these assays to study the effects of inhibiting SMYD2 .
In Vivo Studies
BAY 598 has been shown to reduce methylation in tumor cells in a mouse xenograft model . This suggests it could be used in in vivo studies to investigate the role of methylation in tumor growth and progression.
Drug Development
Given its potent and selective inhibition of SMYD2, BAY 598 could potentially be used in the development of drugs targeting this enzyme. This could have implications for the treatment of diseases where SMYD2 is implicated .
Mechanism of Action
Target of Action
BAY 598-Bio-X, also known as BAY-598, is a potent and selective inhibitor of the protein lysine methyltransferase SMYD2 . SMYD2 is a member of the SMYD family of protein methyltransferases, which methylates both histone and non-histone proteins . It specifically methylates histone H3 ‘Lys-4’ (H3K4me) and dimethylates histone H3 ‘Lys-36’ (H3K36me2) . It also methylates ‘Lys-370’ of p53/TP53, leading to decreased DNA-binding activity .
Mode of Action
BAY-598 inhibits SMYD2 by competitively binding to the SAM (S-adenosyl methionine) binding site of SMYD2 . It inhibits in vitro methylation of p53K370 with an IC50 value of 27 nM and in cells with an IC50 value < 1 μM . It has more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Biochemical Pathways
BAY-598 affects the JAK-STAT signaling pathway . It potentiates the anti-cancer effects of DOX in non-small cell lung cancer cells by modulating the JAK/STAT signaling pathway . It also enhances apoptotic responses to doxorubicin in cancer cell lines, and decreases p53K370me levels .
Pharmacokinetics
It is known that bay-598 is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
BAY-598 has been shown to have significant effects on cellular processes. It suppresses the viability, invasiveness, and migratory capabilities of NSCLC cells . It promotes cell apoptosis and cell cycle arrest . It also reduces methylation in tumor cells in a mouse xenograft model .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY 598-Bio-X | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



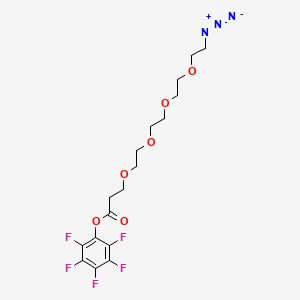
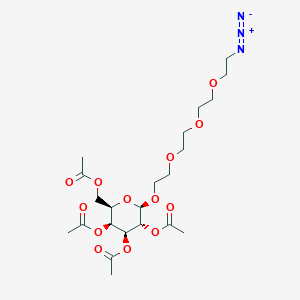
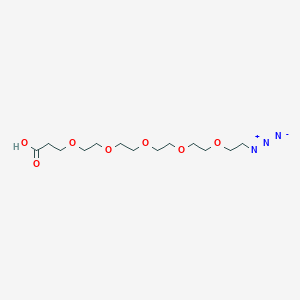
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)

